Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate
CAS No.: 1217635-08-9
Cat. No.: VC2903947
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217635-08-9 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C15H21NO3/c1-10(2)12-6-4-5-7-14(12)19-11-8-13(16-9-11)15(17)18-3/h4-7,10-11,13,16H,8-9H2,1-3H3/t11-,13-/m0/s1 |
| Standard InChI Key | KWZJWGSZMGYCHL-AAEUAGOBSA-N |
| Isomeric SMILES | CC(C)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC |
| SMILES | CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC |
| Canonical SMILES | CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate is characterized by a pyrrolidine ring with specific stereochemistry at positions 2 and 4, indicated by the (2S,4S) configuration. The compound contains a 2-isopropylphenoxy group attached to position 4 of the pyrrolidine ring and a methyl ester group at position 2.
Basic Physicochemical Properties
The compound exhibits distinct physical and chemical properties that are important for understanding its behavior in various environments and applications.
| Property | Value |
|---|---|
| CAS Number | 1217635-08-9 |
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| Physical State | Solid |
| Classification | Pyrrolidine derivative |
| Stereochemistry | (2S,4S) |
Structural Features
The structure of Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate includes several key functional groups that contribute to its chemical behavior and potential biological activity:
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Pyrrolidine ring with specific stereochemistry at the 2 and 4 positions
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2-isopropylphenoxy group at position 4
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Methyl ester group at position 2
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Secondary amine within the pyrrolidine ring
The presence of these structural elements creates a complex three-dimensional molecule with specific binding capabilities that may interact with various biological targets.
Synthesis and Preparation
The synthesis of Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, with careful control of stereochemistry to ensure the correct configuration at positions 2 and 4 of the pyrrolidine ring.
General Synthetic Route
The typical synthesis pathway includes:
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Formation of the pyrrolidine ring with controlled stereochemistry
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Introduction of the 2-isopropylphenoxy group at position 4
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Esterification of the carboxylic acid group at position 2 to form the methyl ester
This compound is often prepared from appropriately protected starting materials to ensure regioselectivity and stereoselectivity during the synthesis process.
Alternative Preparation Methods
Alternative approaches may involve:
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Starting from naturally occurring proline derivatives
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Using chiral catalysts to control stereochemistry
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Employing enzymatic methods for stereoselective transformations
These synthetic routes are typically selected based on factors such as desired scale, available starting materials, and required purity of the final product.
Research Applications
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate serves as a valuable tool in various research contexts due to its unique structure and potential biological interactions.
Medicinal Chemistry
In medicinal chemistry, this compound may function as:
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A lead compound for developing novel therapeutic agents
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A structural scaffold for creating compound libraries
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A pharmacological probe for studying biological pathways
The specific stereochemistry and substitution pattern make it particularly valuable for structure-activity relationship studies.
Organic Synthesis
The compound can also serve as:
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An intermediate in multi-step organic syntheses
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A chiral building block for more complex molecules
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A model compound for developing new synthetic methodologies
Structure-Activity Relationships and Related Compounds
Comparing Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate with structurally related compounds provides insights into how specific structural features influence biological activity.
Comparison with Related Compounds
Several structurally related compounds have been synthesized and studied, differing in the position of substituents or the nature of the functional groups.
Salt Forms
The hydrochloride salt of Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate (CAS: 1354487-49-2) offers improved stability and solubility characteristics compared to the free base, making it potentially more suitable for certain research applications and formulations .
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